molecular formula C36H78NO7P B12712394 Einecs 298-087-5 CAS No. 93777-55-0

Einecs 298-087-5

Cat. No.: B12712394
CAS No.: 93777-55-0
M. Wt: 668.0 g/mol
InChI Key: JSFWFRSUKUVHMM-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 298-087-5 as a registered chemical compound. EINECS entries typically encompass industrial chemicals, intermediates, or substances used in manufacturing processes. Regulatory frameworks, such as REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), mandate safety assessments for these compounds, often relying on read-across approaches to fill data gaps using structurally or functionally analogous substances .

Properties

CAS No.

93777-55-0

Molecular Formula

C36H78NO7P

Molecular Weight

668.0 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;hexadecyl tetradecyl hydrogen phosphate

InChI

InChI=1S/C30H63O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-34-35(31,32)33-29-27-25-23-21-19-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-30H2,1-2H3,(H,31,32);8-10H,1-6H2

InChI Key

JSFWFRSUKUVHMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCC.C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

The preparation of Einecs 298-087-5 involves several synthetic routes and reaction conditions. One common method includes the use of silver tetrafluoroborate on silica gel as a catalyst. The process involves the addition of tetrafluoroboric acid to deionized water, followed by the gradual addition of silver carbonate. The resulting mixture is stirred and evaporated to obtain the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions and catalysts to ensure the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Chemical Reactions

Understanding the types of chemical reactions is crucial for analyzing any compound's reactivity.

  • Combination Reactions : Two or more substances combine to form a single product. Example: 2H2+O22H2O2\text{H}_2 + \text{O}_2 \rightarrow 2\text{H}_2\text{O} .

  • Decomposition Reactions : A single compound breaks down into simpler substances. Example: Na2CO3Na2O+CO2\text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{O} + \text{CO}_2 .

  • Combustion Reactions : Involves oxygen reacting with a substance to produce oxides and other products. Example: Fuel + O2CO2+H2O\text{O}_2 \rightarrow \text{CO}_2 + \text{H}_2\text{O} .

  • Single Replacement Reactions : One element replaces another in a compound. Example: F2+2NaBr2NaF+Br2\text{F}_2 + 2\text{NaBr} \rightarrow 2\text{NaF} + \text{Br}_2 .

  • Double Replacement Reactions : Elements or groups exchange partners. Example: AB+CDAD+BC\text{AB} + \text{CD} \rightarrow \text{AD} + \text{BC} .

Researching Chemical Reactions for a Specific Compound

To research chemical reactions for "Einecs 298-087-5," you would typically:

  • Consult Databases : Use databases like PubChem or CAS Reactions to find detailed information on chemical structures and reactions .

  • Review Literature : Look for scientific articles and patents related to the compound .

  • Experimental Data : If available, examine experimental data from studies involving the compound.

Challenges in Finding Specific Information

Without specific details on "this compound" in the search results, it's challenging to provide detailed chemical reactions or data tables. Typically, you would need to access specialized chemical databases or scientific literature for such information.

Scientific Research Applications

Einecs 298-087-5 has a wide range of applications in scientific research. It is used in chemistry for the synthesis of various organic compounds and as a catalyst in different reactions. In biology, it is utilized for studying molecular interactions and pathways. In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. Industrial applications include its use in the production of chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of Einecs 298-087-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Limitations

Predictive Coverage : RASAR models demonstrate that a small subset of labeled compounds (e.g., 1,387 REACH Annex VI substances) can predict hazards for 33,000+ EINECS chemicals, including 298-087-5 , via similarity networks .

Data Gaps : Experimental toxicological data for 298-087-5 remain sparse, necessitating reliance on read-across predictions. Structural analogs like Compound A show high concordance in acute toxicity, while functional analogs like Compound C may diverge in chronic effects .

For example, Compound B’s carcinogenicity classification necessitates stricter controls than suggested by its similarity to 298-087-5 .

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize EC 298-087-5 in experimental settings?

  • Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC) to confirm molecular structure and purity. Cross-reference data with established databases (e.g., PubChem, ChemSpider) and ensure compliance with standardized protocols for compound characterization . For novel derivatives, provide full synthetic pathways and analytical validation, including reproducibility metrics (e.g., Rf values, melting points) .

Q. What experimental design principles ensure reproducibility in studies involving EC 298-087-5?

  • Methodological Answer : Follow modular experimental design:

  • Control Groups : Include negative/positive controls to validate assay specificity.
  • Replicates : Use ≥3 biological/technical replicates to assess variability.
  • Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting synthesis, characterization, and assay conditions .
  • Statistical Preprocessing : Apply power analysis to determine sample size adequacy .

Q. How should researchers address conflicting physicochemical property data for EC 298-087-5?

  • Methodological Answer :

  • Source Validation : Cross-check data against peer-reviewed studies (avoiding non-peer-reviewed platforms like ) .
  • Experimental Replication : Repeat measurements under standardized conditions (e.g., controlled temperature/pH).
  • Meta-Analysis : Use tools like ANOVA or Tukey’s HSD to identify outliers and systemic biases .

Advanced Research Questions

Q. What advanced methodologies optimize the synthesis of EC 298-087-5 derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Computational Modeling : Employ DFT calculations or molecular docking to predict reactive sites and guide synthetic routes .
  • High-Throughput Screening : Use automated platforms to test reaction conditions (e.g., solvent, catalyst ratios).
  • Data Integration : Combine synthetic yield data with physicochemical descriptors (e.g., logP, polar surface area) to identify trends .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for EC 298-087-5?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, metabolism, and tissue distribution using LC-MS/MS.
  • Mechanistic Studies : Apply transcriptomics/proteomics to identify off-target effects in vivo.
  • Model Alignment : Validate in vitro models (e.g., cell lines) against in vivo systems (e.g., murine models) using correlation matrices .

Q. What strategies validate the ecological toxicity of EC 298-087-5 while minimizing experimental bias?

  • Methodological Answer :

  • Tiered Testing : Start with Daphnia magna acute toxicity assays (OECD 202), then progress to chronic studies (OECD 211).
  • Blinding : Implement double-blind protocols during data collection/analysis.
  • Negative Control Validation : Use solvent-only controls to distinguish compound-specific effects .

Q. How can computational models improve the prediction of EC 298-087-5’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over µs timescales (e.g., GROMACS).
  • Machine Learning : Train models on existing SAR datasets to predict binding affinities.
  • Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Methodological Considerations for Data Integrity

  • Open-Ended Question Integration : Include mandatory open-ended survey questions (e.g., “Describe unexpected observations”) to detect fraud or bias in collaborative studies .
  • Ethical Documentation : Justify forced-response questions in ethics board applications to maintain transparency .
  • Data Archiving : Deposit raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.